1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate
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Overview
Description
1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate is an organic compound with the molecular formula C12H10F3NO6. It is characterized by the presence of a nitro group, a trifluoromethyl group, and a malonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by esterification with malonic acid derivatives. One common method involves the reaction of 2-nitro-5-(trifluoromethyl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or corresponding amines.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Mefloquine: Contains a trifluoromethyl group and is used as an antimalarial drug.
Celecoxib: Contains a trifluoromethyl group and is used as an anti-inflammatory drug.
Uniqueness
1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate is unique due to the combination of its nitro group, trifluoromethyl group, and malonate ester. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-5-6(12(13,14)15)3-4-8(7)16(19)20/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFYSUFEZLRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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